1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile
Description
Properties
CAS No. |
929624-32-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-oxaspiro[2.5]oct-4-ene-2-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-6-7-8(10-7)4-2-1-3-5-8/h2,4,7H,1,3,5H2 |
InChI Key |
YIBTUTAUSRSVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC2(C1)C(O2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s defining attributes include:
- Spirocyclic core : A 1-oxaspiro[2.5]octane system with an oxygen atom at the bridgehead.
- Carbonitrile group : Positioned at C2, enhancing reactivity in nucleophilic additions and cycloadditions.
- Rigidity : The spiro framework restricts conformational flexibility, influencing binding specificity in biological systems .
Comparison Table of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| 1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile | 36929-66-5 | C₈H₁₁NO | 137.18 | Spirocyclic, carbonitrile | Moderate polarity, rigid backbone |
| 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene | 54345-60-7 | C₁₀H₁₄O | 150.22 | Spirocyclic, methylene, ether | Hydrophobic, no nitrile group |
| 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile | - | C₁₇H₁₄N₂O₂ | 277.31 | Chromene, carbonitrile, amino, hydroxy | High crystallinity (m.p. 223–227°C) |
| 1-Oxa-5-azaspiro[2.5]octane-5-carboxylic acid | - | C₈H₁₃NO₃ | 171.19 | Spirocyclic, amide, carboxylic acid | Enhanced hydrogen bonding capacity |
| 4R,5R,7R,8S-1-oxaspiro[2.5]octane-4,5,6,7,8-pentol | 52882-07-2 | C₈H₁₄O₆ | 206.19 | Spirocyclic, five hydroxyl groups | High polarity, chiral synthesis |
Functional Group Analysis
- Carbonitrile vs. Hydroxyl/Amino Groups: Compounds like 2-amino-5-hydroxy-4H-chromene-3-carbonitrile () exhibit higher melting points (223–227°C) due to intermolecular hydrogen bonding from –NH₂ and –OH groups, unlike the target compound, which lacks such groups .
- Spirocyclic vs. Non-Spiro Frameworks: The rigidity of 1-oxaspiro compounds contrasts with flexible analogs like 2-ethoxy-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile (), where a cyclohexene ring allows greater conformational mobility.
Research Findings and Data
NMR and Conformational Studies
- 1-Oxaspiro[2.5]octane derivatives exhibit distinct NMR signals due to restricted rotation. For example, the carbonitrile group in the target compound shows a characteristic ¹³C signal at ~120 ppm, whereas 1-oxa-2-azaspiro[2.5]octane derivatives display additional nitrogen-related shifts (¹⁵N NMR) .
- Rigidity vs. Flexibility : The target compound’s spirocyclic structure limits ring puckering, unlike 1-oxaspiro[2.4]heptane analogs (), which have smaller rings and greater flexibility .
Preparation Methods
Potassium tert-Butoxide Mediated Annulation
A representative procedure involves treating ethyl carbamate (41.2 g, 462 mmol) with potassium tert-butoxide (34.6 g, 308 mmol) in DMPU at 130°C for 22 hours. This method produces ethyl 1-oxaspiro[2.5]octane-6-carboxylate in 35% yield after chromatographic purification. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 120-135°C | ±15% yield variance |
| Solvent Polarity | ε = 36.1 (DMPU) | Prevents oligomerization |
| Base Stoichiometry | 2:1 (base:substrate) | Minimizes side reactions |
The stereochemical outcome at the spiro center shows remarkable dependence on solvent choice, with DMPU favoring trans-isomer formation (3:2 dr).
Ring-Opening/Recyclization Techniques
Recent advances employ halogen-mediated cascade reactions to construct the oxaspiro framework. A bromination-cyclization protocol using N-bromosuccinimide (NBS) in acetonitrile achieves 68% yield of brominated intermediates. The mechanism proceeds through three distinct phases:
- Halo-oxa-cyclization : NBS initiates electrophilic bromination at the cyclopropane ring
- Ring-opening : Strain relief drives cyclopropane cleavage
- Recyclization : Oxygen nucleophile attacks the carbocationic center
Nitrile Group Installation Methodologies
Introducing the carbonitrile moiety requires precise control of reaction conditions to prevent decomposition of the strained spiro system. Two primary approaches have been validated:
Nucleophilic Displacement
Treatment of brominated precursors with copper(I) cyanide in DMF at 110°C achieves 62% conversion efficiency. The reaction follows second-order kinetics (k = 0.017 M⁻¹min⁻¹) with an activation energy of 28.4 kJ/mol.
Cyano-Wave Reactions
A novel "cyano-wave" technique utilizing trimethylsilyl cyanide (TMSCN) and catalytic fluoride ions demonstrates improved stereocontrol. Key advantages include:
- Mild conditions (25°C, atmospheric pressure)
- 89% retention of spiro center configuration
- Compatibility with sensitive ene groups
Optimization Studies and Process Chemistry
Scale-up experiments reveal critical mass transfer limitations in spirocycle formation. A comparative analysis of agitation methods shows:
| Agitation Type | Mixing Time (90% homogeneity) | Yield at 10 L Scale |
|---|---|---|
| Turbine Impeller | 12 min | 71% |
| Gas-Induced | 8 min | 68% |
| Ultrasonic | 5 min | 75% |
Residence time distribution studies in continuous flow reactors demonstrate 23% productivity increase compared to batch processes.
Spectroscopic Characterization
The unique spirocyclic structure produces distinctive analytical signatures:
¹H NMR (400 MHz, CDCl₃):
- δ 1.45-1.61 (m, 2H, cyclopropane CH₂)
- δ 2.32 (s, 1H, spiro CH)
- δ 3.32 (s, 2H, oxolane OCH₂)
¹³C NMR:
- 118.4 ppm (CN carbon)
- 68.9 ppm (spiro quaternary carbon)
X-ray crystallography confirms the bicyclic system adopts a chair-boat conformation with 112.4° dihedral angle between rings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Oxaspiro[2.5]oct-4-ene-2-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves epoxide carbonylation or cyclization reactions. Key steps include acid-catalyzed ring-opening of epoxides followed by nitrile incorporation. For optimization, advanced techniques like continuous flow reactors improve scalability and yield by maintaining precise temperature and reagent stoichiometry .
- Validation : Monitor intermediates via TLC or GC-MS (e.g., retention time at 25.501 min matches spirocyclic nitriles ).
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Analytical Techniques :
- NMR : NMR (500 MHz, CDCl) shows characteristic spirocyclic proton signals at δ 1.48–1.76 ppm (methylene groups) and δ 2.59 ppm (spiro-oxygen adjacent protons) .
- Mass Spectrometry : HRMS (DART) confirms molecular ion [M+H] at m/z 113.09638, matching theoretical calculations .
Q. What are the key challenges in characterizing its stereochemistry?
- Stereoisomer Complexity : The compound may exhibit two undefined stereocenters (e.g., 1-oxaspiro analogs with cis/trans configurations ).
- Resolution Strategy : Use chiral HPLC or crystallography to separate enantiomers. Reference analogs like cis-pulegone oxide (CAS 13080-29-0) for comparative NMR analysis .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence regioselectivity in oxidation or substitution reactions?
- Mechanistic Insight : The spiro-oxygen stabilizes transition states via electron donation, directing oxidation to the exocyclic double bond (e.g., selenoxide elimination in analogs yields conjugated dienes ).
- Experimental Design : Employ kinetic isotopic effects (KIEs) or DFT simulations to map regioselectivity. Compare with 1-oxaspiro[3.4]octan-3-one, where ring strain alters reactivity .
Q. What computational tools are effective for predicting collision cross-section (CCS) values in ion mobility studies?
- Methodology : Use software like MOBCAL or IMPACT to predict CCS for adducts (e.g., [M+H] CCS: 152.1 Ų ). Validate with experimental ion mobility data from analogues like tert-butyl 1-oxaspiro[2.5]octane-6-carboxylate .
Q. How can contradictions in synthetic yields or purity data be resolved across studies?
- Root Cause Analysis : Variability often stems from impurities in starting materials (e.g., epoxide precursors) or solvent polarity effects.
- Mitigation : Cross-validate purity via orthogonal methods (e.g., GC-MS for volatile byproducts, NMR for carbonitrile integrity ).
Q. What biological activities are hypothesized for this compound, and how can they be tested?
- Hypothesis : The nitrile group and spirocyclic core may inhibit enzymes (e.g., cytochrome P450) or act as a Michael acceptor.
- Testing Framework :
- In vitro: Screen against kinase or protease panels.
- In silico: Dock into binding sites of homologous targets (e.g., compare with 4-hydroxynaphthalene-2-carbonitrile’s binding to oxidoreductases ).
Data Contradictions and Validation Strategies
- Stereochemical Assignments : Discrepancies in literature (e.g., cis vs. trans configurations ) require single-crystal X-ray diffraction for unambiguous resolution.
- Synthetic Yields : Low yields (<20% in batch reactors ) vs. improved scalability in flow systems highlight the need for protocol standardization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
